![molecular formula C20H24O4 B4983153 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4983153.png)
4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde, also known as Ipronal, is a chemical compound with potential applications in scientific research. This compound belongs to the family of benzaldehydes and has a molecular formula of C19H22O4. Ipronal is a white crystalline solid that is soluble in organic solvents like ethanol and chloroform.
Mechanism of Action
The mechanism of action of 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde is not fully understood. However, it is believed that 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde acts by modulating the activity of ion channels in the brain. Specifically, 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to enhance the activity of GABA-A receptors, which are responsible for inhibiting neuronal activity in the brain. By enhancing the activity of these receptors, 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde can reduce the excitability of neurons and prevent seizures.
Biochemical and Physiological Effects
4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to have several biochemical and physiological effects. Studies have demonstrated that 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde can increase the levels of antioxidants like glutathione in the brain. Additionally, 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to reduce the levels of inflammatory markers like TNF-alpha and IL-1beta. These effects suggest that 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde may have potential therapeutic applications in conditions characterized by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde in lab experiments is that it is relatively easy to synthesize and isolate. Additionally, 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to have low toxicity in animal models, making it a safe compound to work with. However, one limitation of using 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde in lab experiments is that its mechanism of action is not fully understood. Additionally, more studies are needed to determine the optimal dosage and administration route for 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde.
Future Directions
There are several future directions for research on 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde. One area of interest is exploring the potential therapeutic applications of 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde in conditions characterized by oxidative stress and inflammation, such as Alzheimer's disease and Parkinson's disease. Additionally, more studies are needed to determine the optimal dosage and administration route for 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde. Finally, further research is needed to fully understand the mechanism of action of 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde and its effects on ion channels in the brain.
Conclusion
In conclusion, 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde is a chemical compound with potential applications in scientific research. Its anticonvulsant and neuroprotective properties make it a promising compound for studying conditions characterized by seizures and neuronal damage. While more research is needed to fully understand its mechanism of action and potential therapeutic applications, 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde has the potential to be a valuable tool in the field of neuroscience.
Synthesis Methods
The synthesis of 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde involves the reaction of 3-methoxybenzaldehyde with 3-(4-isopropylphenoxy)propyl bromide in the presence of a base like potassium carbonate. The reaction takes place in an organic solvent like acetone or dimethylformamide (DMF) and is typically carried out under reflux conditions. After the reaction is complete, the product is isolated by filtration and recrystallization.
Scientific Research Applications
4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde has potential applications in scientific research as it has been shown to have anticonvulsant and neuroprotective properties. Studies have demonstrated that 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde can reduce the severity and frequency of seizures in animal models of epilepsy. Additionally, 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to protect against neuronal damage caused by oxidative stress and inflammation.
properties
IUPAC Name |
3-methoxy-4-[3-(4-propan-2-ylphenoxy)propoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-15(2)17-6-8-18(9-7-17)23-11-4-12-24-19-10-5-16(14-21)13-20(19)22-3/h5-10,13-15H,4,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELRUKKVHLOWML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.